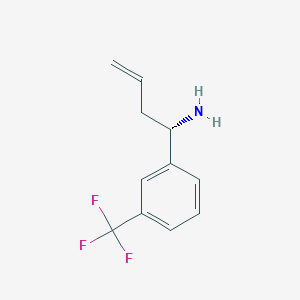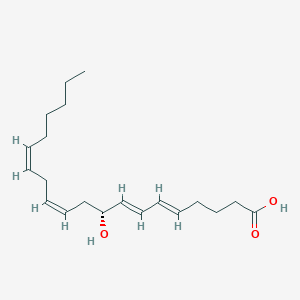
(5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9®-Hydroxy-10,12-octadecadienoic acid, commonly known as 9®-Hete, is a bioactive lipid derived from linoleic acid. It is part of the hydroxyoctadecadienoic acid family and plays a significant role in various biological processes, including inflammation and cellular signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9®-Hete typically involves the enzymatic oxidation of linoleic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxide group at the 9th carbon position. The hydroperoxide is then reduced to form the hydroxyl group, resulting in 9®-Hete.
Industrial Production Methods
Industrial production of 9®-Hete can be achieved through biotechnological methods, utilizing microbial or plant-based lipoxygenases. These enzymes are expressed in large-scale fermentation systems, allowing for the efficient and cost-effective production of 9®-Hete.
Análisis De Reacciones Químicas
Types of Reactions
9®-Hete undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other bioactive lipids.
Reduction: The hydroperoxide intermediate can be reduced to form the hydroxyl group.
Esterification: It can form esters with alcohols, which may alter its biological activity.
Common Reagents and Conditions
Oxidation: Catalyzed by lipoxygenases in the presence of oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride.
Esterification: Requires alcohols and acid catalysts under mild conditions.
Major Products Formed
Oxidation: Leads to the formation of various oxylipins.
Reduction: Produces 9®-Hete from its hydroperoxide precursor.
Esterification: Results in the formation of 9®-Hete esters.
Aplicaciones Científicas De Investigación
9®-Hete has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of bioactive lipid formulations and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 9®-Hete involves its interaction with specific receptors and enzymes. It modulates cellular signaling pathways by binding to peroxisome proliferator-activated receptors (PPARs) and other lipid receptors. This interaction influences gene expression and metabolic processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9(S)-Hete: Another isomer of hydroxy-10,12-octadecadienoic acid with similar biological activities.
13(S)-Hete: A hydroxylated derivative of linoleic acid with distinct signaling properties.
12(S)-Hete: A hydroxylated arachidonic acid derivative involved in inflammation.
Uniqueness
9®-Hete is unique due to its specific stereochemistry, which influences its interaction with biological targets. Its R-configuration at the 9th carbon position distinguishes it from other hydroxyoctadecadienoic acids and contributes to its specific biological functions.
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(5E,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9+,13-10-,17-14+/t19-/m1/s1 |
Clave InChI |
KATOYYZUTNAWSA-WKDOMESKSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C/CCCC(=O)O)O |
SMILES canónico |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


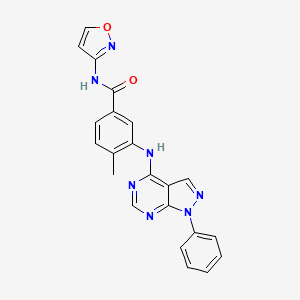
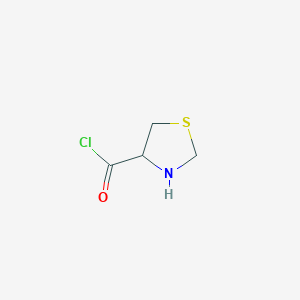

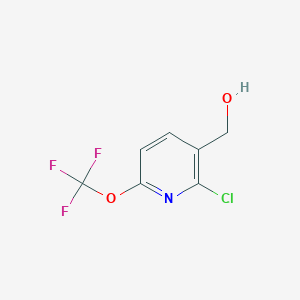
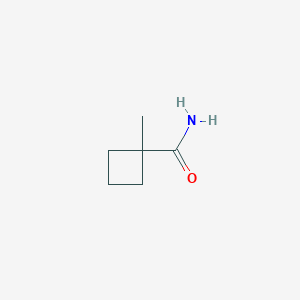


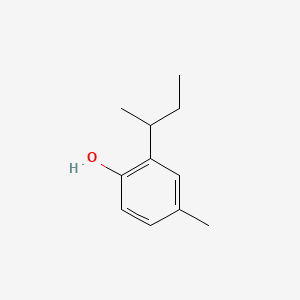

![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
